molecular formula Al6O13Si2 B6593107 Mullite CAS No. 37287-16-4

Mullite

Cat. No.: B6593107
CAS No.: 37287-16-4
M. Wt: 426.05 g/mol
InChI Key: KZHJGOXRZJKJNY-UHFFFAOYSA-N
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Description

Mullite (3Al₂O₃·2SiO₂) is an orthorhombic aluminosilicate with a structure derived from edge-sharing AlO₆ octahedral chains cross-linked by SiO₄ and AlO₄ tetrahedra . It is rarely found in nature and is typically synthesized at high temperatures (>1600°C) from alumina (Al₂O₃) and silica (SiO₂) precursors . Key properties include:

  • High-temperature stability: Stable up to 1800°C in air and 1600°C in vacuum .
  • Mechanical strength: Flexural strength up to 300 MPa in sintered ceramics .
  • Thermal shock resistance: Low thermal expansion coefficient (~4.5 × 10⁻⁶/K) .
  • Chemical inertness: Resistant to acids, oxidation, and alkali corrosion .

This compound is widely used in refractories, catalytic substrates, and composites due to these properties .

Properties

IUPAC Name

dioxosilane;oxo(oxoalumanyloxy)alumane
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InChI

InChI=1S/6Al.2O2Si.9O/c;;;;;;2*1-3-2;;;;;;;;;
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InChI Key

KZHJGOXRZJKJNY-UHFFFAOYSA-N
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Canonical SMILES

O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Si]=O.O=[Si]=O
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Molecular Formula

Al6O13Si2
Record name mullite
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Molecular Weight

426.05 g/mol
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Physical Description

Dry Powder; Dry Powder, Other Solid; Other Solid, Dry Powder, White odorless powder; Insoluble in water; [Alfa Aesar MSDS], ODOURLESS COLOURLESS-TO-CREAM-COLOURED CRYSTALLINE SOLID. FORMS CRYSTALLINE MATERIALS ON HEATING OVER 1000 °C.
Record name Mullite (Al6O5(SiO4)2)
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Solubility

Solubility in water: none
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Density

2.6-2.7 g/cm³
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CAS No.

1302-93-8, 142844-00-6
Record name Mullite (Al6O5(SiO4)2)
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Record name Mullite (Al6O5(SiO4)2)
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Melting Point

1700-2040 °C
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Preparation Methods

Factors Influencing Sinter-Mullite Formation

The sintering temperature and duration are critical determinants of final product quality. Finer particle sizes (<1 µm) enhance diffusion kinetics, lowering the mullitization temperature by reducing the diffusion path length between Al³⁺ and Si⁴⁺ ions. For instance, Prochazaka et al. demonstrated that sintering this compound-zirconia composites at 1,610°C yielded densities of 3.77 g/cm³ , attributed to optimized particle mixing and reduced porosity. However, impurities in raw materials, such as iron oxides or alkali metals, can form transient liquid phases that accelerate this compound crystallization but may compromise mechanical properties.

Sol-Gel Synthesis of Chemical this compound

The sol-gel method enables atomic-level mixing of Al and Si precursors, producing highly homogeneous this compound precursors at lower temperatures compared to conventional sintering. A typical synthesis involves hydrolyzing aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) and tetraethyl orthosilicate (TEOS) in aqueous or alcoholic solutions.

Gel Formation and Characterization

Roy and Maitra (2014) synthesized this compound gels using sodium silicate and aluminum nitrate, observing diphasic gel structures via Fourier-transform infrared spectroscopy (FTIR). The gels exhibited broad absorption bands at 1,080 cm⁻¹ (Si–O–Si) and 620 cm⁻¹ (Al–O), confirming the coexistence of amorphous alumina and silica phases. Differential thermal analysis (DTA) revealed exothermic peaks at 980°C , corresponding to primary this compound crystallization, with an activation energy of 772 kJ/mol .

Calcination and Sintering Dynamics

Calcining gels at 800°C removes organic residues, while sintering at 1,600°C produces fully crystallized this compound with a stoichiometry nearing 3Al₂O₃·2SiO₂ . Chen et al. reported that sol-gel-derived this compound sintered at 1,300°C achieved a flexural strength of 172 MPa , surpassing conventionally sintered samples due to finer grain sizes (~200 nm).

Advanced Vapor-Phase Techniques

Chemical Vapor Deposition (CVD)

CVD facilitates the growth of high-purity this compound coatings and fibers by reacting gaseous precursors such as aluminum chloride (AlCl₃) and silicon tetrachloride (SiCl₄) in hydrogen-oxygen atmospheres. Sotirchos et al. deposited this compound films at 1,050°C with a growth rate of 5 µm/h , noting that substrate temperature and gas flow rates critically influence film adhesion and crystallinity.

Spray Pyrolysis

Spray pyrolysis atomizes precursor solutions into fine droplets, which undergo rapid thermal decomposition in a furnace. Baranwal et al. synthesized ultrafine this compound particles (20–30 nm ) using flame spray pyrolysis at 800–1,000°C , demonstrating enhanced sinterability due to high surface area-to-volume ratios.

This compound Synthesis from Industrial Wastes

Raw Material Optimization

Industrial wastes such as sago waste ash and aluminum hydroxide sludge have been successfully utilized. A study by Chang-Whan Won et al. converted sago ash into silica xerogel, which reacted with α-Al₂O₃ to form this compound at 1,100°C200°C lower than conventional methods. Adjusting the Al/Si ratio to 3:2 via desilication or alumina addition is critical; excessive silica (>30 wt%) leads to meltdowns above 1,500°C .

Role of Sintering Additives

Additives like CaF₂, V₂O₅, and TiO₂ lower sintering temperatures by forming eutectic liquids. For example, doping with 5 wt% V₂O₅ reduced the sintering temperature of coal fly ash-derived this compound to 1,400°C , achieving a density of 2.85 g/cm³ . Conversely, MgO and Y₂O₃-doped ZrO₂ enhance toughness by promoting whisker growth and stress-induced phase transformations.

Comparative Analysis of Synthesis Methods

Table 1: Key Parameters and Outcomes of this compound Preparation Methods

MethodRaw MaterialsTemperature (°C)Key FindingsReference
Conventional SinteringKaolin, Al₂O₃1,300–1,600Flexural strength: 80–169 MPa
Sol-GelAl(NO₃)₃, TEOS800–1,600Activation energy: 772 kJ/mol
Spray PyrolysisAlCl₃, SiCl₄800–1,000Particle size: 20–30 nm
Industrial WastesCoal fly ash, slate waste1,100–1,500Porosity: 15–35%; Cost reduction: 40%

Chemical Reactions Analysis

Formation of Mullite

This compound forms through the reaction of alumina (Al2O3\text{Al}_2\text{O}_3) and silica (SiO2\text{SiO}_2) at high temperatures. The process can be influenced by factors such as the source of raw materials, particle size, and synthesis method .

This compound Formation Reaction:

Al2O3+SiO2This compound(3Al2O32SiO2)\text{Al}_2\text{O}_3 + \text{SiO}_2 \rightarrow \text{this compound} \, (3\text{Al}_2\text{O}_3 \cdot 2\text{SiO}_2)

Temperature and Conditions:

  • Formation Temperature: this compound formation starts below 1200°C but is not completed even at 1600°C for all compositions .

  • Enhancement by MgO: The addition of magnesium oxide (MgO) enhances this compound formation, with pure this compound phase obtained at 1600°C .

Reaction with Hydrogen

This compound reacts with hydrogen at high temperatures, leading to a loss of strength due to the formation of a porous layer of alpha alumina (Al2O3\text{Al}_2\text{O}_3).

Reaction Equation:

Al6Si2O13+2H23Al2O3+2SiO+2H2O\text{Al}_6\text{Si}_2\text{O}_13 + 2\text{H}_2 \rightarrow 3\text{Al}_2\text{O}_3 + 2\text{SiO} + 2\text{H}_2\text{O}

Effects on Strength:

  • At 1050°C, the room temperature strength of this compound decreases by 22% after 500 hours of hydrogen exposure .

  • A rapid 25% strength loss occurs after short exposure times, attributed to calcium/hydrogen-assisted crystallization of the glassy grain-boundary phase .

Reaction with Molten Salts

This compound interacts with molten salts, with the reaction influenced by the activity of sodium oxide (Na2O\text{Na}_2\text{O}). More acidic molten salts form Al2O3\text{Al}_2\text{O}_3 and SiO2\text{SiO}_2, while basic salts lead to sodium aluminosilicate formation .

Reaction Conditions:

  • Basic Molten Salt (Na2CO3): A product layer forms after reaction with this compound, indicating a condensed phase reaction .

  • Acidic Molten Salt (Na2SO4): Forms Na2SO4\text{Na}_2\text{SO}_4, this compound, oriented Al2O3\text{Al}_2\text{O}_3, and sodium aluminosilicate .

Challenges:

  • Narrow Formation Temperature Range: Requires precise control over synthesis conditions .

  • Cost: Fabrication from pure alumina and silica can be expensive; using waste materials like fly ash can reduce costs .

Scientific Research Applications

Structural Applications

Mullite is widely used in structural applications due to its high strength, thermal stability, and resistance to thermal shock. Key areas include:

  • Refractory Materials : this compound is a primary component in refractory bricks used in furnaces and kilns, capable of withstanding high temperatures without deforming. Its use extends to metallurgy, glass production, and ceramics industries .
  • Ceramic Components : this compound ceramics are utilized in thermocouple tubes, heat exchangers, and dental ceramics due to their mechanical strength and thermal resistance .
  • Turbine Engine Components : Advanced this compound ceramics are employed in turbine engines as they can endure extreme temperatures and corrosive environments .

Electronic Applications

This compound's electrical properties make it suitable for various electronic applications:

  • Substrates for Electronics : this compound serves as a substrate material for multilayer packaging in electronic devices due to its low thermal expansion coefficient and good dielectric properties .
  • Optical Devices : The transparent nature of this compound at infrared wavelengths allows its use in optical components, enhancing the performance of devices like sensors and lenses .

Biomedical Applications

Recent studies have explored the use of this compound in biomedical fields:

  • Bioactive Composites : this compound composites are being developed for use in bone regeneration and tissue engineering. Their biocompatibility and structural integrity make them suitable for implants .
  • Drug Delivery Systems : The incorporation of this compound in polymer matrices has shown promise for controlled drug delivery applications, enhancing the efficacy of therapeutic agents .

Advanced Materials and Nanotechnology

This compound is increasingly being integrated into advanced materials:

  • Nanostructured Coatings : Layer-by-layer deposition techniques using this compound nanoparticles have been explored for creating multifunctional coatings with enhanced properties for various applications including pharmaceuticals .
  • 3D Printing : The advent of 3D printing technologies has enabled the fabrication of complex this compound structures for investment casting, particularly in aerospace applications where precision is critical .

Environmental Applications

This compound's ability to withstand harsh conditions makes it useful in environmental technologies:

  • Filtration Systems : this compound-based filters are effective in separating particulates from gases and liquids due to their high porosity and mechanical strength .
  • Diesel Emission Filters : this compound fibers are utilized in diesel particulate filters, helping to reduce emissions from diesel engines .

Data Tables

Application AreaSpecific Use Case
StructuralRefractory bricks, turbine components
ElectronicSubstrates for electronics
BiomedicalBone regeneration composites
Advanced MaterialsNanostructured coatings
EnvironmentalDiesel emission filters

Case Studies

  • Refractory Applications :
    • A study demonstrated that this compound-based refractories exhibited superior thermal shock resistance compared to traditional materials, making them ideal for high-temperature industrial processes .
  • Biomedical Composites :
    • Research on this compound-polymer composites showed enhanced mechanical properties and biocompatibility, paving the way for their use in medical implants .
  • Environmental Filtration :
    • A project utilizing this compound filters effectively reduced particulate matter from industrial emissions by over 90%, showcasing its potential in pollution control technologies .

Mechanism of Action

The mechanism by which mullite exerts its effects is primarily related to its crystal structure and thermal stability. This compound has an orthorhombic crystal structure characterized by chains of aluminum-oxygen and silicon-oxygen tetrahedra . This structure provides high thermal stability and resistance to thermal shock. The presence of oxygen vacancies and the ability to incorporate various cations into its structure further enhance its mechanical and thermal properties .

Comparison with Similar Compounds

This compound in Composite Systems

This compound/SiC Composites
  • Thermal Compatibility : Similar thermal expansion coefficients (this compound: 4.5 × 10⁻⁶/K; SiC: 4.0 × 10⁻⁶/K) reduce interfacial stress .
  • Performance : this compound/SiC coatings show 0.25% mass loss after 15 thermal cycles (1500°C to room temperature) due to SiO₂ crack-healing .
This compound/h-BN Composites
  • Mechanical Properties : Adding 30 vol% this compound increases flexural strength by 40% and reduces Xe⁺ ion erosion rates .
This compound/Al-Cu-Si Composites
  • Interfacial Strength: No reactive products form at interfaces, but non-equilibrium Al₂Cu phases enhance load transfer .

Contradictions and Limitations

  • Thermal Stability : While this compound is stable up to 1800°C in air , prolonged exposure to 1550°C in industrial kilns causes corrosion and reduced this compound content due to melt formation .
  • Synthesis Methods: Conventional sintering (>1600°C) yields high purity , but sol-gel/Pechini methods enable low-temperature synthesis (1250–1500°C) with nanosized grains .

Biological Activity

Mullite, a silicate ceramic with the general formula 3Al2O3·2SiO2, is known for its thermal stability, mechanical strength, and chemical resistance. Recent research has increasingly focused on its biological activity, particularly in biomedical applications, such as bone implants and antimicrobial coatings. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

1. Antimicrobial Properties

This compound's potential as an antimicrobial agent has been explored through the incorporation of metal nanoparticles, which enhance its antibacterial activity.

  • Nanocomposite Development : Research has demonstrated that copper and silver nanoparticles can be loaded onto this compound matrices. These nanocomposites exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanisms include the generation of reactive oxygen species (ROS) and increased oxidative stress in bacterial cells, leading to cell death .
  • Zinc and Silver Doping : Studies have shown that zinc-doped this compound ceramics resist bacterial adhesion and biofilm formation. Silver ions, which are more readily released into the surrounding environment compared to zinc ions, contribute to the antimicrobial effects observed in silver-doped this compound .

2. Bioactivity in Bone Regeneration

This compound's bioactivity has been assessed through its interaction with simulated body fluid (SBF), which mimics the ionic composition of human plasma.

  • Hydroxyapatite Formation : this compound samples have demonstrated the ability to form hydroxyapatite (HA) layers when immersed in SBF. This is indicative of bioactivity, essential for bone regeneration applications. The formation of HA is crucial as it enhances osteoconductivity, facilitating bone cell attachment and growth .
  • Cytotoxicity Studies : Cytotoxicity assessments using RAW macrophage cell lines indicate that this compound exhibits good biocompatibility, allowing for cell attachment and proliferation. The surface properties of this compound can be modified to enhance its interaction with biological tissues .

3. Mechanical Properties and Biodegradability

The mechanical strength of this compound composites is critical for their application in load-bearing implants.

  • Composite Materials : this compound-reinforced composites have been developed that show enhanced mechanical properties suitable for bone implantation. These composites maintain structural integrity while also exhibiting bioactive characteristics .
  • Biodegradation Studies : Biodegradability tests reveal that this compound can degrade in physiological conditions, which is beneficial for temporary implants that need to be absorbed by the body over time. A study indicated a weight loss of approximately 12% after seven days in a tris-HCl buffer solution, suggesting a controlled degradation rate .

4. Case Studies and Research Findings

StudyKey Findings
Copper/silver-loaded this compound shows significant antibacterial activity with mechanisms involving ROS generation.
Hydroxyapatite formation on this compound indicates strong bioactivity; cytotoxicity tests show good cell viability.
Zinc-doped this compound demonstrates resistance to bacterial adhesion; silver ions enhance antimicrobial effects significantly.
This compound composites exhibit improved mechanical properties and bioactivity suitable for bone regeneration applications.

Q & A

Q. What experimental methodologies are critical for optimizing mullite synthesis via sol-gel techniques?

The sol-gel method requires precise control of hydrolysis, drying, and calcination parameters. Key steps include:

  • Precursor preparation : Use stoichiometric ratios of Al and Si precursors (e.g., aluminum nitrate and tetraethyl orthosilicate) to ensure phase purity .
  • Characterization : Employ BET surface area analysis, FTIR (to confirm Al-O-Si bonding), and XRD (to track this compound crystallization at 800–1600°C). For example, this compound crystallization peaks (2θ ≈ 26.5°, 31.5°, and 45.5°) emerge above 1000°C .
  • Thermal analysis : Use TG-DTA to monitor weight loss and exothermic crystallization events. Apply Kissinger and Flynn-Wall-Ozawa models to calculate activation energy (e.g., ~500–700 kJ/mol for this compound formation) .

Table 1 : Key Parameters in Sol-Gel Synthesis

ParameterOptimal Range/ValueCharacterization Technique
Calcination Temperature1400–1600°CXRD, SEM
Heating Rate5–15 K/minTG-DTA
Precursor Purity≥99% Al/Si sourcesEDS, FTIR

Q. How does this compound’s stoichiometry (e.g., 3/2 vs. 2/1) influence its mechanical properties?

this compound’s composition (Al₂(Al₂₊₂ₓSi₂₋₂ₓ)O₁₀₋ₓ) dictates its mechanical behavior:

  • 3/2-mullite (x=0.25): Higher flexural strength (~250–300 MPa) due to reduced oxygen vacancies and ordered Al/Si tetrahedral chains .
  • 2/1-mullite (x=0.40): Enhanced fracture toughness (2.5–3.0 MPa·m¹/²) but lower thermal shock resistance due to structural disorder .
  • Experimental validation : Nanoindentation and 3-point bending tests coupled with XRD refinement (Rietveld method) quantify phase-specific properties .

Advanced Research Questions

Q. How can cation substitution (e.g., Fe³⁺, Ti⁴⁺) in this compound improve its high-temperature stability for refractory applications?

Substitutional doping modifies this compound’s lattice parameters and thermal expansion:

  • Fe³⁺ substitution : Replaces Al³⁺ in octahedral sites, increasing thermal expansion anisotropy (αₐ=4.5×10⁻⁶/K vs. α_c=5.8×10⁻⁶/K) but enhancing creep resistance at >1300°C .
  • Ti⁴⁺ doping : Forms Ti-O-Si linkages, reducing oxygen vacancy concentration and improving oxidation resistance. Validate via TEM-EDS mapping and high-temperature XRD .
  • Methodological note : Use solid-state reaction at 1500°C under controlled O₂ partial pressure to avoid secondary phases (e.g., rutile) .

Q. What strategies resolve contradictions between experimental and predicted phase equilibria in the Al₂O₃-SiO₂-CaO system?

Discrepancies arise from non-congruent melting and metastable phase formation:

  • Case study : Anorthite (CaAl₂Si₂O₈) decomposition into this compound + wollastonite (Eq. 6) . XRD refinement (e.g., PowderCell software) detects trace this compound even when phase diagrams predict silica-dominated phases .
  • Mitigation : Combine thermodynamic modeling (CALPHAD) with in-situ high-temperature XRD to capture kinetic effects. For example, predicted this compound liquidus temperatures may deviate by ±113°C; iterative model calibration is required .

Table 2 : Phase Equilibria Validation Techniques

TechniqueApplicationLimitations
In-situ XRDReal-time phase identificationLimited to <1600°C
SEM-EDSMicrostructural phase mappingSurface artifacts
CALPHAD modelingPredictive phase diagramsAssumes equilibrium conditions

Q. How do oxygen vacancies and Al/Si disorder affect this compound’s electrical conductivity?

Oxygen vacancies (□) in this compound’s structure (Al/Si tetrahedral cross-linking) enable ionic conduction:

  • Mechanism : Vacancy migration along [001] direction dominates conductivity (σ ≈ 10⁻⁴ S/cm at 1000°C) .
  • Quantification : Impedance spectroscopy (AC frequency: 1 Hz–1 MHz) distinguishes bulk vs. grain boundary contributions. Annealing in reducing atmospheres (e.g., H₂/N₂) increases vacancy concentration .
  • Contradiction : Excess vacancies (x > 0.4) destabilize the structure, leading to amorphous phase formation above 1400°C .

Q. What advanced characterization methods address discrepancies in this compound’s creep resistance data?

Creep mechanisms (diffusion vs. grain boundary sliding) require multi-scale analysis:

  • Nanoindentation : Measures hardness (15–20 GPa) and creep strain rate (10⁻⁷ s⁻¹ at 1200°C) .
  • TEM-EELS : Identifies dislocation pinning by secondary phases (e.g., ZrO₂ in this compound-zirconia composites) .
  • Controlled strain-rate testing : Compressive creep tests under 20–100 MPa stress reveal activation energy (Q ≈ 450–550 kJ/mol), validating Nabarro-Herring diffusion models .

Q. How can computational modeling predict this compound’s optical properties for laser-host applications?

DFT simulations (e.g., VASP software) correlate electronic structure with optical behavior:

  • Bandgap tuning : Stoichiometric this compound (3/2) has a bandgap of ~5.8 eV, while Fe-doped this compound reduces it to ~3.2 eV, enabling UV absorption .
  • Validation : Compare simulated dielectric constants (ε ≈ 6–7) with spectroscopic ellipsometry data .

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